molecular formula C22H22N2O2S B11550192 O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] (2-methylpropyl)carbamothioate

Cat. No.: B11550192
M. Wt: 378.5 g/mol
InChI Key: AEPYKMVHDNVHJP-UHFFFAOYSA-N
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Description

3-{[(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE typically involves the reaction of 2-methylpropyl isothiocyanate with naphthalen-1-ylamine in the presence of a suitable solvent and catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Catalyst: A base such as triethylamine or pyridine is often used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-40°C).

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thioureas.

Scientific Research Applications

3-{[(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-{[(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

    Modulate Signaling Pathways: Affect cellular signaling pathways involved in inflammation and cell proliferation.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(NAPHTHALEN-1-YL)BENZAMIDE stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its naphthalene moiety enhances its aromaticity and potential for π-π interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

O-[3-(naphthalen-1-ylcarbamoyl)phenyl] N-(2-methylpropyl)carbamothioate

InChI

InChI=1S/C22H22N2O2S/c1-15(2)14-23-22(27)26-18-10-5-9-17(13-18)21(25)24-20-12-6-8-16-7-3-4-11-19(16)20/h3-13,15H,14H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

AEPYKMVHDNVHJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)OC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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